Cas no 886372-86-7 (5-Bromo-3-nitropyridine-2-thiol)

5-Bromo-3-nitropyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-nitropyridine-2-thiol
- 5-bromo-3-nitro-1H-pyridine-2-thione
- C5H3BrN2O2S
- MFCD07375012
- 5-Bromo-3-nitropyridine-2(1H)-thione
- BS-23345
- EN300-1898367
- A861634
- DTXSID40674547
- 886372-86-7
- AB40943
- CS-0211956
- 5-BROMO-3-NITRO-PYRIDINE-2-THIOL
- AKOS010478781
-
- MDL: MFCD07375012
- インチ: InChI=1S/C5H3BrN2O2S/c6-3-1-4(8(9)10)5(11)7-2-3/h1-2H,(H,7,11)
- InChIKey: YINMWDRWADCKEZ-UHFFFAOYSA-N
- SMILES: C1=C(C=NC(=C1[N+](=O)[O-])S)Br
計算された属性
- 精确分子量: 233.91000
- 同位素质量: 233.90986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- XLogP3: 1.3
じっけんとくせい
- PSA: 97.51000
- LogP: 2.56420
5-Bromo-3-nitropyridine-2-thiol Security Information
5-Bromo-3-nitropyridine-2-thiol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromo-3-nitropyridine-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282626-1g |
5-Bromo-3-nitropyridine-2-thiol |
886372-86-7 | 96% | 1g |
¥3600.00 | 2024-04-26 | |
Enamine | EN300-1898367-0.25g |
5-bromo-3-nitropyridine-2-thiol |
886372-86-7 | 0.25g |
$354.0 | 2023-09-18 | ||
Enamine | EN300-1898367-0.5g |
5-bromo-3-nitropyridine-2-thiol |
886372-86-7 | 0.5g |
$370.0 | 2023-09-18 | ||
Chemenu | CM124370-1g |
5-bromo-3-nitropyridine-2-thiol |
886372-86-7 | 95% | 1g |
$297 | 2023-02-18 | |
Enamine | EN300-1898367-5.0g |
5-bromo-3-nitropyridine-2-thiol |
886372-86-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1898367-10g |
5-bromo-3-nitropyridine-2-thiol |
886372-86-7 | 10g |
$1654.0 | 2023-09-18 | ||
abcr | AB274293-1g |
5-Bromo-3-nitropyridine-2-thiol, 96%; . |
886372-86-7 | 96% | 1g |
€637.00 | 2025-02-16 | |
abcr | AB274293-250mg |
5-Bromo-3-nitropyridine-2-thiol, 96%; . |
886372-86-7 | 96% | 250mg |
€297.00 | 2025-02-16 | |
Ambeed | A731753-1g |
5-Bromo-3-nitropyridine-2-thiol |
886372-86-7 | 96% | 1g |
$497.0 | 2024-04-16 | |
A2B Chem LLC | AB68951-1g |
5-Bromo-3-nitropyridine-2-thiol |
886372-86-7 | 96% | 1g |
$391.00 | 2024-04-19 |
5-Bromo-3-nitropyridine-2-thiol 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
5-Bromo-3-nitropyridine-2-thiolに関する追加情報
Recent Advances in the Application of 5-Bromo-3-nitropyridine-2-thiol (CAS: 886372-86-7) in Chemical Biology and Pharmaceutical Research
5-Bromo-3-nitropyridine-2-thiol (CAS: 886372-86-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo and nitro substituents on the pyridine ring, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it an attractive candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its potential in modulating enzymatic activity and its role in the design of novel therapeutic agents.
One of the most notable applications of 5-Bromo-3-nitropyridine-2-thiol is its use in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have leveraged the reactivity of the thiol group and the electron-withdrawing effects of the nitro and bromo substituents to design potent inhibitors targeting specific kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. The study highlighted the compound's ability to form covalent bonds with cysteine residues in the kinase active site, leading to prolonged inhibition.
In addition to its role in kinase inhibition, 5-Bromo-3-nitropyridine-2-thiol has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its potential as a scaffold for developing new antibiotics. The study reported that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacterial strains. The nitro group's electron-withdrawing properties were found to enhance the compound's interaction with bacterial enzymes, thereby disrupting essential metabolic pathways.
Another area of interest is the compound's utility in chemical biology, particularly in the development of probes for studying protein-ligand interactions. The thiol group's reactivity allows for the facile conjugation of 5-Bromo-3-nitropyridine-2-thiol to various biomolecules, enabling researchers to track and analyze protein dynamics in real-time. A 2022 study in ACS Chemical Biology utilized this compound to create fluorescent probes for monitoring the activity of cysteine proteases, providing valuable insights into protease function and regulation.
Despite its promising applications, challenges remain in the optimization of 5-Bromo-3-nitropyridine-2-thiol-based compounds. Issues such as solubility, bioavailability, and off-target effects need to be addressed to fully realize its therapeutic potential. Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have provided a framework for overcoming these hurdles. For example, molecular docking simulations have been employed to predict the binding affinity and selectivity of derivatives, guiding the design of more effective and safer drugs.
In conclusion, 5-Bromo-3-nitropyridine-2-thiol (CAS: 886372-86-7) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to antimicrobial activity and chemical probes, underscore its importance in modern drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs. As the field continues to evolve, this compound is likely to remain a focal point of innovation and discovery.
886372-86-7 (5-Bromo-3-nitropyridine-2-thiol) Related Products
- 2248321-07-3(7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)
- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 1213159-73-9((1S)-1-(4-BROMO-3-FLUOROPHENYL)PROP-2-ENYLAMINE)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)
- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)
- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)
- 1785359-41-2(2-Bromo-6-fluoro-3-hydroxyphenylacetic acid)
